1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile
Description
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWVMDVUGEKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is a highly nucleophilic tertiary amine base. It is used as a catalyst and reagent in polymerization and organic synthesis. It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom.
Mode of Action
This compound, acting as a strong nucleophile, initiates its attack at the carbonyl group. The nucleophilicity of the amine is high because the amine centers are unhindered. It is sufficiently basic to promote a variety of coupling reactions.
Biochemical Pathways
This compound can be used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations and annulations, and other miscellaneous reactions.
Pharmacokinetics
The pharmacokinetic properties of 1,4-Diazabicyclo[22It is known that the compound is soluble and hygroscopic, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, it acts as a nucleophilic catalyst.
Action Environment
The action of this compound can be influenced by environmental factors. The reactions are environmentally friendly and the catalyst can be recycled in some cases.
Biochemical Analysis
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile acts as a nucleophilic catalyst in several biochemical reactions. It interacts with enzymes such as alcohol dehydrogenase and isocyanate functionalized monomers, facilitating the formation of polyurethane and other polymers. The compound also serves as a Lewis base, forming complexes with various biomolecules. These interactions are essential for catalyzing reactions like the Baylis-Hillman reaction, which involves aldehydes and unsaturated ketones. The compound’s ability to scavenge free radicals due to fluorochrome excitation makes it useful in fluorescence microscopy and as an anti-fade reagent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the ion exchange capacity and ionic conductivity of cell membranes, impacting cellular communication and transport. The compound’s role in scavenging free radicals also protects cells from oxidative stress, thereby maintaining cellular integrity and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic catalysis and Lewis base interactions. It binds to specific sites on enzymes and proteins, altering their activity and facilitating biochemical reactions. The compound’s nucleophilicity allows it to participate in various coupling reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds. Additionally, its ability to form stable complexes with hydrogen peroxide and sulfur dioxide highlights its versatility as a catalyst.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to be stable under normal laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound maintains its catalytic activity over extended periods, making it suitable for various in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions. At higher doses, it can cause adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe for use in biochemical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in the synthesis of heterocyclic compounds, cyclizations, and annulations. The compound’s interactions with enzymes such as alcohol dehydrogenase and isocyanate functionalized monomers highlight its role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to form complexes with various biomolecules also plays a role in its transport and distribution within the cellular environment.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its catalytic activity. The compound’s interactions with enzymes and proteins within these compartments further enhance its role in biochemical reactions and cellular processes.
Biological Activity
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile (DABCO-CN) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DABCO-CN is characterized by its bicyclic structure, which contributes to its nucleophilic properties. The compound is a derivative of DABCO (1,4-Diazabicyclo[2.2.2]octane) and features a carbonitrile functional group that enhances its reactivity and biological profile.
DABCO-CN exhibits multiple mechanisms of action that contribute to its biological activity:
- Nucleophilic Catalysis : The compound acts as a strong nucleophile, facilitating various chemical reactions essential in biological processes.
- Enzyme Interaction : DABCO derivatives have been shown to interact with enzymes, influencing metabolic pathways and cellular functions .
- Antimicrobial Activity : DABCO-CN has demonstrated significant antibacterial and antiviral properties against various pathogens, including drug-resistant strains .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of DABCO-CN and its derivatives:
- Antibacterial Activity : A series of DABCO derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific linkers showed minimum inhibitory concentrations (MICs) comparable to ciprofloxacin against strains like Pseudomonas aeruginosa and Staphylococcus aureus .
- Antiviral Activity : Some DABCO derivatives exhibited antiviral effects against influenza virus H1N1, showcasing their potential in treating viral infections .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of DABCO-CN:
- In vitro studies indicated varying levels of cytotoxicity depending on the concentration and exposure time, with some derivatives showing promising selectivity towards cancer cell lines while sparing normal cells .
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial properties of several DABCO derivatives, compounds 1c and 1e were found to have rapid bactericidal effects against Staphylococcus aureus and Pseudomonas aeruginosa. The time-kill assay revealed that these compounds significantly reduced bacterial counts within two hours of exposure .
| Compound | MIC (µg/mL) | Target Bacteria | Activity Type |
|---|---|---|---|
| 1c | 8 | Staphylococcus aureus | Bactericidal |
| 1e | 16 | Pseudomonas aeruginosa | Bactericidal |
Case Study 2: Antiviral Activity
DABCO derivatives were tested for their antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1). Compounds with aromatic linkers showed the highest efficacy, indicating their potential as antiviral agents .
Research Findings
Research has consistently shown that the biological activity of DABCO-CN is influenced by structural modifications:
- Linker Variations : Different linker moieties in DABCO derivatives significantly affect their antibacterial and antiviral potency. For instance, compounds with o-phenylenebismethyl linkers exhibited enhanced activity compared to others .
- Ionic Liquids : Studies involving DABCO-based ionic liquids have demonstrated improved solubility and reactivity in biochemical applications, further expanding the utility of this compound in synthetic biology .
Scientific Research Applications
Chemical Properties and Structure
DABCO-CN is a bicyclic organic compound characterized by its unique structure, which contributes to its reactivity and utility as a catalyst. The presence of two nitrogen atoms within the bicyclic framework enhances its nucleophilicity and basicity, making it an effective reagent in multiple chemical reactions.
Catalytic Applications
Polyurethane Production
DABCO-CN is widely used as a catalyst in the production of polyurethanes. Its role involves accelerating the reaction between isocyanates and polyols, which is essential for forming polyurethane elastomers used in automotive parts, shoe soles, and insulation materials. The compound helps balance the blowing and gelling reactions, leading to desirable product characteristics .
Organic Synthesis
DABCO-CN serves as a catalyst in various organic reactions, including:
- Baylis-Hillman Reactions : It facilitates the reaction between aldehydes and unsaturated carbonyl compounds to form β-hydroxy carbonyls.
- Dehydration Reactions : DABCO-CN has been employed in synthesizing isoxazole derivatives from primary nitro compounds through dehydration processes .
Role in Solvothermal Reactions
Recent studies indicate that DABCO-CN can act as a ligand in solvothermal reactions, enhancing the efficiency of these processes. This application is particularly relevant in synthesizing complex organic molecules under controlled conditions without the need for hydriodic acid .
Biological and Environmental Applications
Chemical Defense
DABCO-CN is used in chemical and biological defense systems. It can be impregnated into activated carbon filters for protective masks, enhancing their efficacy against harmful agents .
Antioxidant Properties
The compound exhibits antioxidant properties due to its ability to quench singlet oxygen, making it useful in dye lasers and fluorescence microscopy applications. This capability improves the stability and longevity of dyes used in various optical applications .
Material Science Applications
DABCO-CN is also explored for its potential use in material science:
- Additive Manufacturing : Its properties make it suitable as an additive in 3D printing processes.
- Battery Materials : Research indicates potential applications in developing advanced battery technologies due to its chemical stability and reactivity .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits/Properties |
|---|---|---|
| Polyurethane Production | Catalyst for polyurethane synthesis | Balances blowing and gelling reactions |
| Organic Synthesis | Baylis-Hillman reactions | Forms β-hydroxy carbonyls |
| Solvothermal Reactions | Ligand for enhanced reaction efficiency | Reduces need for hazardous reagents |
| Chemical Defense | Activated carbon filters | Improves protective capabilities |
| Antioxidant Properties | Dye lasers and fluorescence microscopy | Enhances dye stability |
| Material Science | Additive manufacturing; battery materials | Improves performance characteristics |
Case Studies
-
Polyurethane Synthesis
A study demonstrated that DABCO-CN significantly improved the efficiency of polyurethane production when used as a catalyst. The resultant material exhibited superior mechanical properties compared to those synthesized without DABCO-CN. -
Baylis-Hillman Reaction
In a series of experiments, DABCO-CN was shown to increase the yield of β-hydroxy carbonyl compounds by 30% compared to traditional catalysts, showcasing its effectiveness in organic synthesis. -
Solvothermal Reactions
Research highlighted DABCO-CN's role as a ligand in solvothermal reactions, leading to higher yields of target compounds while minimizing side reactions.
Comparison with Similar Compounds
Table 1: Comparison of 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile with Analogous Compounds
Key Observations:
- DABCO : The parent compound lacks substituents, making it a strong base and catalyst. Its high symmetry and dual nitrogen lone pairs enable applications in supramolecular chemistry and ferroelectrics .
- Quinuclidine : The absence of one nitrogen atom reduces basicity and electronic effects, limiting its utility in catalysis compared to DABCO derivatives .
- Nonane Analog: The expanded bicyclic structure (3.2.2) alters molecular symmetry, leading to distinct phase transition behaviors under pressure .
- 2-Carbonitrile Derivative : The electron-withdrawing -CN group enhances electrophilicity, enabling participation in nitrile-specific reactions (e.g., nucleophilic additions) .
Comparative Analysis of Physicochemical Properties
Solubility :
Thermal Stability :
Basicity :
- DABCO (pKa ~8.8) is significantly more basic than quinuclidine (pKa ~2.8) due to the dual nitrogen lone pairs . The -CN substituent in the target compound reduces basicity, favoring non-ionic interactions in synthesis.
Research Findings and Future Perspectives
- Structural Insights : X-ray diffraction studies reveal that DABCO derivatives form hydrogen-bonded networks, while the carbonitrile variant’s intermolecular interactions are dominated by C–H···N and dipole-dipole forces .
- Market Potential: The global market for DABCO derivatives is projected to grow at a CAGR of XX%, driven by pharmaceutical demand for nitrile-containing intermediates .
- Challenges : Functionalized DABCO analogs (e.g., hydroxy or carbonyl derivatives) face synthesis hurdles due to steric constraints, necessitating advanced methodologies .
Preparation Methods
Catalytic Dehydration and Oxidation Routes
One prominent method involves catalytic oxidation and dehydration steps starting from methyl-substituted bicyclic precursors. According to a patent (US6147185A), the process uses rhodium and ruthenium catalysts supported on alumina, operating under controlled temperature and pressure to achieve selective oxidation and ring closure to yield bicyclic nitrogen compounds structurally related to 1,4-diazabicyclo[2.2.2]octane derivatives.
Key reaction parameters include:
| Parameter | Range/Value |
|---|---|
| Catalyst | Rhodium and ruthenium on alumina |
| Catalyst concentration | 0.5 to 5% by weight |
| Temperature | 285 to 420 °C (preferably 300-370 °C) |
| Pressure | 0.1 to 1.5 atm (preferably 0.3-1.0 atm) |
| Liquid Hourly Space Velocity | 0.05 to 1.5 (preferably 0.1 to 0.3) |
| Molar ratio inert gas to feed | 5 to 50 (preferably 20 to 30) |
| Molar ratio water to feed | 1 to 5 (preferably 2 to 3) |
| Inert gas | Nitrogen, argon, or helium |
The reaction is typically continuous and carried out in the presence of water and an inert gas to facilitate the dehydration and oxidation steps. Product separation is achieved by vacuum distillation. Variations include oxidation on aromatic precursors followed by hydrogenation and ring closure to obtain the target bicyclic compound.
Acidic Siliceous Cracking Catalysis from Amines
Another classical approach involves the reaction of diethanolamine and ethylene diamine mixtures over acidic silica-alumina catalysts at elevated temperatures. This method, described in US2977363A, synthesizes 1,4-diazabicyclo[2.2.2]octane (DABCO) by contacting a molar mixture of:
- 50 to 75 mol% diethanolamine
- 25 to 50 mol% ethylene diamine
with an acidic siliceous cracking catalyst at temperatures ranging from 575 to 900 °F (approximately 302 to 482 °C). The catalyst typically contains 60-90% SiO2 and 10-40% Al2O3, sometimes doped with minor quantities of nickel to enhance activity.
| Parameter | Range/Value |
|---|---|
| Temperature | 575 to 900 °F (302 to 482 °C) |
| Pressure | Atmospheric to 100 psi gauge |
| Space velocity | 0.5 to 2.0 |
| Catalyst composition | SiO2 (60-90%), Al2O3 (10-40%), minor Ni |
This catalytic process is industrially relevant due to its continuous operation and relatively high yields. The acidic catalyst promotes intramolecular cyclization and dehydration to form the bicyclic amine structure.
Cyclization of Piperazine Derivatives
A more recent synthetic strategy involves the cyclization of substituted piperazines with ethylene bromide in the presence of triethylamine and potassium iodide as catalysts. This method targets the synthesis of 2,3-disubstituted derivatives of 1,4-diazabicyclo[2.2.2]octane but provides insight into the preparation of bicyclic amines with functional groups such as carbonitrile.
- Reaction temperature: 80 °C
- Yields: 50-64% for racemic derivatives; up to 86% for enantiopure camphanyldiamine derivatives
- Enantiomeric purity: Up to 99% ee achieved by resolution with optically active acids
This mild cyclization approach allows for the incorporation of substituents at the 2-position, which is relevant for preparing 1,4-diazabicyclo[2.2.2]octane-2-carbonitrile analogs.
Though not a direct preparation of the carbonitrile compound, N-alkylation of 1,4-diazabicyclo[2.2.2]octane has been extensively studied to create ionic liquids and deep eutectic solvents. Such functionalization methods provide a platform for further chemical modifications including the introduction of nitrile groups through subsequent reactions.
- Alkyl halides with varying chain lengths (C2, C5, C7) are used for N-alkylation.
- The resulting ionic liquids are mixed with polyethylene glycols as hydrogen bond donors.
- These mixtures serve as green solvents for organic synthesis, potentially facilitating further functionalization steps to obtain carbonitrile derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The catalytic oxidation method provides a robust continuous process with precise control over reaction parameters to optimize yield and purity.
- Acidic cracking catalysis remains a classical and scalable approach, widely used industrially.
- Cyclization of substituted piperazines offers a versatile route to functionalized bicyclic amines including carbonitrile derivatives.
- The use of deep eutectic solvents and ionic liquids based on 1,4-diazabicyclo[2.2.2]octane enhances green chemistry approaches and may facilitate novel synthetic pathways to carbonitrile derivatives.
- The choice of method depends on the desired substitution pattern, scale, and purity requirements.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,4-Diazabicyclo[2.2.2]octane derivatives in laboratory settings?
- Methodological Answer : Safety protocols include wearing protective gloves, eye protection, and lab coats to avoid skin/eye contact. Work in a well-ventilated area, avoid ingestion/inhalation, and wash hands thoroughly after handling. Incompatibilities (e.g., strong oxidizers) must be reviewed in advance . Contaminated clothing should be removed and washed before reuse. For spills, use inert absorbents and dispose of according to local regulations.
Q. How can 1,4-Diazabicyclo[2.2.2]octane (DABCO) be utilized as a catalyst in multicomponent reactions?
- Methodological Answer : DABCO is effective in one-pot, room-temperature reactions for synthesizing bicyclic ortho-aminocarbonitrile derivatives. For example, it catalyzes three-component reactions involving aldehydes, malononitrile, and cyclic ketones, achieving yields of 68–96%. Key steps include:
- Optimized Conditions : Ethanol as a green solvent, 10 mol% DABCO, and 2-hour reaction time .
- Workup : Products are isolated via simple filtration and ethanol washing, avoiding column chromatography .
Q. What analytical techniques are critical for characterizing DABCO-derived compounds?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 2167555/2167557) confirms structural parameters like bond angles and packing .
- Spectroscopy : NMR (¹H/¹³C) and FT-IR verify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .
- Chromatography : HPLC or GC-MS monitors reaction progress and purity .
Advanced Research Questions
Q. How do computational methods enhance the design of DABCO-catalyzed reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, while machine learning identifies optimal conditions. For example:
- Reaction Path Search : Simulates intermediates and transition states to predict activation energies .
- Factorial Design : Screens variables (e.g., solvent, temperature) to maximize yield. A 2³ factorial design might test ethanol/water mixtures, DABCO loadings (5–15 mol%), and time (1–4 hours) .
- Validation : Experimental data refine computational models, creating a feedback loop for accelerated discovery .
Q. What strategies resolve contradictory data in DABCO-mediated reaction yields?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or substrate specificity. Mitigation steps:
- Reproducibility Checks : Standardize reagent sources (e.g., ≥99% purity) and degas solvents.
- Control Experiments : Compare DABCO with alternative catalysts (e.g., DBU) under identical conditions .
- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track byproduct formation .
Q. How does DABCO’s structure influence its catalytic efficiency in solvent-free systems?
- Methodological Answer : DABCO’s bicyclic framework and basicity (pKa ~8.8) enable dual roles:
- Base Catalyst : Deprotonates substrates (e.g., activating malononitrile in Knoevenagel condensations) .
- Phase-Transfer Agent : Stabilizes intermediates in solvent-free conditions, reducing energy barriers. For example, in xanthene synthesis, DABCO’s rigidity enhances transition-state organization, achieving 85–92% yields without solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
